molecular formula C13H10N2O3 B2590858 ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate CAS No. 14003-18-0

ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

Cat. No. B2590858
CAS RN: 14003-18-0
M. Wt: 242.234
InChI Key: USFZCQWVLYCKDS-LUAWRHEFSA-N
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Description

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate is a chemical compound that has been studied for its anti-proliferative properties . It has been found to show potent anti-proliferative activity against some tumor cell lines, including SK-BR-3, MDA-MB-231, HCT-116, SW480, Ovcar-3, HL-60, Saos-2, and HepG2 .

Scientific Research Applications

1. Chemical Reactions and Synthesis

Ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate and its derivatives participate in various chemical reactions, offering a pathway for the synthesis of diverse compounds. For instance, they react with aromatic amines, resulting in regioselective addition products at the α-position of the activated exocyclic C=C bond. These reactions are crucial for synthesizing compounds like methyl and ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Furthermore, these compounds undergo cyclization reactions, leading to functionalized 3′-iminospiro[indoline-3,2′-phenanthrenes], among other products, highlighting their versatility in synthetic organic chemistry (Lu et al., 2016).

2. Crystal Structure and Physical Chemistry

The crystal structure of compounds like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, a derivative of the target compound, has been studied, revealing interesting aspects like the twist-boat conformation of the six-membered 1,3-dithiane ring. These insights are valuable for understanding the physical and chemical properties of these compounds, which can be crucial in materials science and other applications (Boukhedena et al., 2018).

3. Optical Properties and Materials Science

Derivatives of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate, such as ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, have been synthesized, demonstrating solid-state fluorescence. These compounds show emission maxima in specific wavelength ranges, indicating their potential use in materials science, particularly in the development of fluorescent materials and optical sensors (Chunikhin & Ershov, 2021).

4. Antitumor and Antimicrobial Activities

The synthesis of certain derivatives of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate has been linked to biological activities. Some compounds have been synthesized and shown distinct inhibition of the proliferation of cancer cell lines, indicating their potential as antitumor agents. Moreover, derivatives have been evaluated for antimicrobial activity, with some showing significant effects against bacterial strains, suggesting potential applications in medicinal chemistry and drug development (Liu et al., 2018; Horishny & Matiichuk, 2020).

Future Directions

The future directions for the study of ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate involve further studies on its antitumor potency . Preliminary SAR analysis indicated that modifications of the double bond and ester group made great effects on the anti-proliferative activity .

properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZCQWVLYCKDS-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/C2=CC=CC=C2NC1=O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate

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